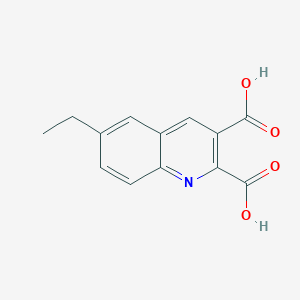

6-Ethylquinoline-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

92513-46-7 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

6-ethylquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

KHLDJQJQUCADRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethylquinoline 2,3 Dicarboxylic Acid and Analogues

Strategies for Quinoline (B57606) Ring System Construction with Carboxyl Groups

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold. The introduction of carboxyl groups, particularly at the 2 and 3 positions, often involves the use of starting materials that already contain these functionalities or their precursors.

Friedländer Condensation Approaches and Variants

The Friedländer synthesis is a widely utilized method for the preparation of quinolines, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgresearchgate.net For the synthesis of quinoline-2,3-dicarboxylic acid derivatives, a common approach involves the condensation of a 2-aminobenzaldehyde with an oxaloacetate derivative.

A notable example is the reaction of 2-aminobenzaldehyde with diethyl oxalacetate (B90230), which directly yields the diethyl ester of quinoline-2,3-dicarboxylic acid. google.com This method is advantageous as it constructs the quinoline ring and introduces the desired carboxyl functionalities in a single step. The resulting diester can then be hydrolyzed to the corresponding dicarboxylic acid. To synthesize the 6-ethyl derivative, one would hypothetically start with 2-amino-5-ethylbenzaldehyde.

Table 1: Examples of Friedländer Synthesis for Quinolines

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| o-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide | Quinoline | organicreactions.org |

| 2-Aminobenzaldehyde | Diethyl oxalacetate | Not specified | Diethyl quinoline-2,3-dicarboxylate | google.com |

Doebner Reaction and Pfitzinger Reaction Pathways for Quinoline-4-carboxylic Acids

While the Doebner and Pfitzinger reactions are primarily known for producing quinoline-4-carboxylic acids, they are important related syntheses for introducing carboxyl groups onto the quinoline ring. wikipedia.orgpharmaguideline.com The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgwikipedia.org A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. nih.govwikipedia.org This reaction has been developed for the synthesis of substituted quinolines from anilines, including those with electron-withdrawing groups. bohrium.comnih.govacs.org

The Pfitzinger reaction, on the other hand, employs isatin (B1672199) and a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.orgjocpr.com The reaction proceeds through the hydrolysis of isatin to an intermediate keto-acid which then reacts with the carbonyl compound. wikipedia.org This method is a convenient one-pot synthesis for quinoline-4-carboxylic acid derivatives. jocpr.comresearchgate.netijsr.net Although these methods directly yield 4-carboxyquinolines, they are foundational in quinoline carboxylic acid chemistry.

Vilsmeier-Haack Formylation and Related Reactions in Quinoline Synthesis

The Vilsmeier-Haack reaction is a versatile tool in synthetic chemistry, often used for formylation. In the context of quinoline synthesis, it can be employed to create 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net This reaction involves the use of the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.com

The resulting 2-chloro-3-formylquinoline is a valuable intermediate. The formyl group at the 3-position can be oxidized to a carboxylic acid, and the chloro group at the 2-position can be subjected to various nucleophilic substitution reactions or removed. This provides a strategic entry point to quinolines with substitution at the 2 and 3 positions, which can then be converted to the desired dicarboxylic acid.

Functionalization and Derivatization Routes for 6-Ethylquinoline-2,3-dicarboxylic Acid

Once the quinoline ring system is established, or during its formation, specific functional groups must be introduced. For this compound, this involves the presence of an ethyl group at the 6-position and carboxylic acid groups at the 2 and 3-positions.

Carboxylation Reactions

Direct carboxylation of a pre-formed 6-ethylquinoline (B35026) is challenging. A more common and effective strategy is to introduce the carboxyl groups or their precursors during the construction of the quinoline ring. As mentioned in the Friedländer synthesis (Section 2.1.1), using a reactant like diethyl oxalacetate directly installs ester groups at the 2 and 3 positions, which can be readily hydrolyzed to the dicarboxylic acid. google.com

Another approach involves the oxidation of precursor groups. For instance, if a 6-ethylquinoline with methyl or other oxidizable groups at the 2 and 3 positions could be synthesized, these could be oxidized to carboxylic acids. The oxidation of the benzene (B151609) ring of quinoline itself can lead to pyridine-2,3-dicarboxylic acid (quinolinic acid), indicating the stability of the pyridine (B92270) core to certain oxidative conditions. wikipedia.orgepo.org

Furthermore, rhodium-catalyzed reactions of indoles with halodiazoacetates have been shown to produce ethyl quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway. beilstein-journals.orgnih.gov This offers a novel route to quinolines with a carboxylate group at the 3-position. Synthesizing quinoline-2-carboxylates can also be achieved through one-pot protocols starting from β-nitroacrylates and 2-aminobenzaldehydes. nih.gov

Esterification and Amidation of Carboxylic Acid Groups

The dicarboxylic acid functionality at the 2- and 3-positions of the quinoline ring is a key site for chemical modification, allowing for the synthesis of various derivatives through esterification and amidation. These reactions are fundamental in altering the compound's physical and chemical properties.

Esterification: The conversion of the carboxylic acid groups to esters is a common transformation. Standard acid-catalyzed esterification, reacting the dicarboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid, can yield the corresponding dialkyl esters. nih.gov For instance, diethyl esters of quinoline-2,3-dicarboxylic acid analogues can be prepared. google.comscbt.com

A straightforward, one-step procedure for synthesizing quinoline-3-carboxylic acid ethyl esters involves the reductive cyclization of substituted o-nitrobenzaldehydes using 3,3-diethoxypropionic acid ethyl ester and tin(II) chloride dihydrate in refluxing ethanol. acs.org Furthermore, palladium-catalyzed oxidative methoxy-carbonylation of 1-(2-aminoaryl)-2-yn-1-ols provides a route to quinoline-3-carboxylic esters under oxidative conditions. researchgate.net

Amidation: The carboxylic acid groups can also be converted to amides. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. A more direct method involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides, which serves as the amine source, to produce quinoline-3-carboxamides (B1200007) efficiently. researchgate.net The synthesis of diamides from dicarboxylic acids can also be achieved using catalysts like niobium pentoxide (Nb₂O₅), which acts as a water- and base-tolerant Lewis acid catalyst. nih.gov These methods provide pathways to a diverse range of N-substituted quinoline-2,3-dicarboxamides. The formation of an amide is a crucial step in the synthesis of certain biologically active imidazolinone compounds, where a quinoline-2,3-dicarboxylic acid anhydride (B1165640) is reacted with an aminocarboxamide. google.com

| Reaction Type | Reagents | Product | Reference |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diethyl 6-ethylquinoline-2,3-dicarboxylate | google.com, nih.gov |

| Amidation | Tetraalkylthiuram disulfide | 6-Ethylquinoline-2,3-dicarboxamide derivative | researchgate.net |

| Amidation | Amine, Coupling Agent or Acyl Chloride intermediate | N,N'-Disubstituted 6-ethylquinoline-2,3-dicarboxamide | nih.gov |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. acs.org The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. researchgate.net Consequently, electrophilic aromatic substitution (EAS) on quinoline preferentially occurs on the more electron-rich benzene ring. researchgate.netquimicaorganica.org

For an unsubstituted quinoline, electrophilic attack favors positions 5 and 8. researchgate.netquimicaorganica.org This regioselectivity is explained by the stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at positions 5 or 8 allows the aromatic sextet of the pyridine ring to remain intact in the key resonance structures of the intermediate, leading to greater stability. quora.com Attack at positions 6 or 7 would disrupt the aromaticity of both rings. quora.com

In the case of this compound, the directing effects of the substituents on the benzene ring must be considered:

Ethyl Group (at C-6): The ethyl group is an alkyl group, which is an activating, ortho-, para- director. It therefore directs incoming electrophiles to positions 5 and 7.

Quinoline Nitrogen/Carboxylic Acid Groups: The fused pyridine ring and the dicarboxylic acid groups are deactivating groups, withdrawing electron density from the entire ring system, making EAS reactions more difficult compared to benzene.

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO₂). Quinoline-2,3-dicarboxylic acids, being vicinal dicarboxylic acids on a heterocyclic ring, can undergo decarboxylation under certain conditions, often involving heat.

The stability of the carbanion intermediate formed after the loss of CO₂ is a crucial factor in determining the ease of decarboxylation. For pyridinecarboxylic acids, the presence of the electronegative nitrogen atom adjacent to the carboxyl group can facilitate the reaction by stabilizing the negative charge that develops on the ring carbon during the transition state. cdnsciencepub.com

Studies on the decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid), a close analogue of the title compound, show that it decarboxylates readily in water at elevated temperatures (95-120°C) to yield nicotinic acid (pyridine-3-carboxylic acid). cdnsciencepub.com This suggests that the carboxyl group at the 2-position is preferentially lost. This preference is attributed to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen, which stabilizes the transition state leading to the loss of the C-2 carboxyl group.

For this compound, two primary decarboxylation pathways are conceivable:

Monodecarboxylation: Similar to quinolinic acid, heating would likely cause the loss of one molecule of CO₂, predominantly from the 2-position, to yield 6-ethylquinoline-3-carboxylic acid.

Double Decarboxylation: Under more forcing conditions (higher temperatures), a second decarboxylation event could occur, removing the carboxyl group at the 3-position to yield 6-ethylquinoline.

The presence of the ethyl group at the 6-position is not expected to significantly alter the fundamental mechanism of decarboxylation, which is primarily governed by the electronic effects of the heterocyclic nitrogen and the relative positions of the carboxylic acid groups.

Anhydride Formation and Reactivity

Dicarboxylic acids, particularly those where the carboxyl groups are in a 1,2- or 1,3-relationship, can undergo intramolecular dehydration to form cyclic anhydrides. For this compound, the two carboxylic acid groups are positioned on adjacent carbons (a 1,2-relationship) on the quinoline core, making them ideally suited for the formation of a stable five-membered cyclic anhydride.

The formation of quinoline-2,3-dicarboxylic acid anhydride is a well-established procedure, often accomplished by heating the diacid, sometimes in the presence of a dehydrating agent like acetic anhydride or by using reagents such as oxalyl chloride or thionyl chloride. google.comgoogle.comnih.gov This reaction involves the nucleophilic attack of one carboxylic acid's hydroxyl group on the protonated carbonyl of the other, followed by the elimination of a water molecule.

The resulting 6-ethylquinoline-2,3-dicarboxylic anhydride is a reactive intermediate. As a carboxylic acid derivative, the anhydride is an excellent acylating agent. Its reactivity stems from the two electrophilic carbonyl carbons and the carboxylate leaving group. The anhydride can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as alcohols, amines, and thiols, to open the anhydride ring and form a mono-ester, mono-amide, or mono-thioester at one position, leaving a free carboxylic acid at the other. This reactivity is particularly useful in synthesis; for example, the reaction of quinoline-2,3-dicarboxylic acid anhydride with aminocarboxamides is a key step in preparing certain herbicidal imidazolinyl quinolinecarboxylic acids. google.com

Advanced Synthetic Techniques and Green Chemistry Principles

Catalytic Approaches in Quinoline Synthesis (e.g., Metal-Free, Nanoparticle Catalysis)

Modern synthetic strategies for quinoline derivatives increasingly focus on catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical named reactions (e.g., Skraup, Doebner-von Miller). nih.govijpsjournal.com

Metal-Free Catalysis: Metal-free approaches are gaining prominence as they avoid the cost and potential toxicity associated with metal catalysts. acs.org Formic acid has been utilized as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com Superacids, such as trifluoromethanesulfonic acid (TFA), can also serve as both the reaction medium and catalyst, facilitating the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to build the quinoline scaffold. mdpi.com Furthermore, catalyst-free methods for certain quinoline-4-carboxylic acids have been reported, relying on the inherent reactivity of the starting materials under specific conditions. acs.org

Nanoparticle Catalysis: Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio and unique electronic properties, leading to enhanced catalytic activity and often milder reaction conditions. acs.orgnih.gov Various nanocatalysts have been employed in quinoline synthesis:

Fe₃O₄ Nanoparticles: These have been used to catalyze three-component reactions in water, providing high yields. A key advantage is their magnetic nature, which allows for easy recovery and reuse of the catalyst. nih.gov

ZnO/Carbon Nanotubes (CNT): This composite material has shown high catalytic activity in Friedländer condensations to produce quinolines under solvent-free conditions. nih.gov

Ru-Fe/γ-Al₂O₃: Nanocatalysts of ruthenium and iron on an alumina (B75360) support have been used for the continuous synthesis of 2-methylquinolines from nitroarenes and an ethanol/water system via a hydrogen transfer reaction. rsc.org

These catalytic systems often proceed through a sequence of Knoevenagel or aldol (B89426) condensation, Michael addition, and intramolecular cyclization, followed by an aromatization step. acs.org

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Metal-Free | Formic Acid, TFA | Condensation | Environmentally benign, avoids metal contamination | ijpsjournal.com, mdpi.com |

| Nanoparticle | Fe₃O₄ NPs | Three-component reaction | High yield, catalyst is reusable, green solvent (water) | nih.gov |

| Nanoparticle | ZnO/CNT | Friedländer condensation | High activity, solvent-free conditions | nih.gov |

| Nanoparticle | Ru-Fe/γ-Al₂O₃ | Hydrogen transfer/cyclization | Continuous reaction, green solvents | rsc.org |

Solvent-Free and Environmentally Benign Reaction Media

In line with the principles of green chemistry, significant efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives or to eliminate the use of solvents altogether. ijpsjournal.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) can reduce waste, simplify purification, and sometimes accelerate reaction rates. The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved under solvent-free conditions at 80 °C using a ZnO/carbon nanocatalyst. nih.gov Similarly, the Friedländer condensation to form various quinolines has been performed without solvents, also using a ZnO/CNT catalyst. nih.gov Another approach uses a silica (B1680970) and molecular iodine catalyst system for the synthesis of trisubstituted quinolines at 60 °C under solvent-free conditions. acs.org

Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. A notable example is the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin and sodium pyruvate (B1213749), which proceeds in water with excellent yields. acs.org The use of an Fe₃O₄ nanoparticle-cell composite as a catalyst has enabled the synthesis of pyrimido[4,5-b]quinolones in water under reflux conditions. nih.gov These examples demonstrate the feasibility of using aqueous media for the synthesis of complex heterocyclic structures.

The shift towards solvent-free reactions and the use of green solvents like water represents a significant advancement in the sustainable production of quinoline-based compounds. ijpsjournal.comacs.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficient synthesis of this compound and its analogues relies heavily on the careful optimization of reaction conditions to maximize product yield and ensure high selectivity. Key parameters that are typically manipulated include solvent, temperature, reaction time, and the nature and stoichiometry of catalysts and reagents. Research into the synthesis of the core quinoline-2,3-dicarboxylic acid structure provides insight into the optimization strategies applicable to its substituted derivatives.

Detailed investigations have focused on improving the efficiency of the cyclization step, which is often crucial for the formation of the quinoline ring system. For instance, in syntheses involving the reaction of aniline derivatives with precursors to form the dicarboxylic acid moiety, the choice of solvent and temperature can significantly impact the outcome.

The following table summarizes the effect of different solvents on the yield of a key intermediate, diethyl anilinofumarate, which is a precursor to the quinoline-2,3-dicarboxylic acid core.

Table 1: Effect of Solvent on the Yield of Diethyl Anilinofumarate

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene (with Acetic Acid) | 80-85 | 4 | 69 |

Further illustrating the methodical approach to optimization, studies on related quinoline syntheses, such as the Doebner reaction for quinoline-4-carboxylic acids, provide a clear model for how variables are systematically altered. nih.govacs.org In this three-component reaction, an aniline, an aldehyde, and pyruvic acid are reacted to form the quinoline ring. The optimization process for a model reaction involving 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid demonstrates the profound impact of catalyst and solvent choice on the product yield. nih.gov

A screening of various acidic catalysts and solvents revealed that the combination of BF₃·THF in acetonitrile (B52724) (MeCN) at an elevated temperature provided the best results. acs.org The initial yield was moderate, but further optimization of reactant stoichiometry and the method of addition led to significant improvements. acs.org

Table 2: Optimization of Reaction Conditions for a Model Quinoline Carboxylic Acid Synthesis (Doebner Reaction)

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | EtOH | Reflux | Low |

| 2 | H₂NSO₃H | H₂O | 100 | Low |

| 3 | Sc(OTf)₃ (0.1) | MeCN | 80 | 25 |

| 4 | Yb(OTf)₃ (0.1) | MeCN | 80 | 25 |

| 5 | BF₃·THF (1.0) | MeCN | 80 | 45 |

| 6 | BF₃·THF (1.0) | Toluene | 80 | 18 |

| 7 | BF₃·THF (1.0) | DCE | 80 | 31 |

| 8 | BF₃·THF (1.0) | THF | 80 | 45 |

| 9 | BF₃·THF (1.0)¹ | MeCN | 65 | 72 |

| 10 | BF₃·THF (1.0)¹ | MeCN | 50 | 44 |

Data adapted from a study on the synthesis of 6-(trifluoromethoxy)quinoline-4-carboxylic acid to illustrate optimization principles. nih.govacs.org ¹Reaction performed with optimized stoichiometry and dropwise addition of pyruvic acid.

These examples underscore the systematic approach required to enhance the synthesis of complex molecules like this compound. The findings indicate that for the broader class of quinoline dicarboxylic acids, Lewis acids can be effective catalysts, and polar aprotic solvents like acetonitrile are often suitable. Moreover, controlling the temperature and the rate of addition of reagents can be crucial for minimizing side reactions and maximizing the yield of the desired product. nih.govacs.org

Structural Elucidation and Spectroscopic Characterization of 6 Ethylquinoline 2,3 Dicarboxylic Acid

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the specific functional groups present in the molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 6-Ethylquinoline-2,3-dicarboxylic acid is characterized by distinct absorption bands that confirm the presence of its key structural components. The carboxylic acid groups produce a very broad O–H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in the solid state. researchgate.netlibretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of 1710 to 1760 cm⁻¹. libretexts.org Conjugation with the quinoline (B57606) ring system may shift this peak to the lower end of the range. libretexts.org

Interactive Table: Predicted FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500–3300 | O–H stretch (very broad) | Carboxylic Acid (dimer) |

| ~3050 | C–H stretch | Aromatic (Quinoline) |

| ~2970, ~2870 | C–H stretch | Aliphatic (Ethyl group) |

| 1710–1760 | C=O stretch (strong) | Carboxylic Acid |

| 1500–1600 | C=C / C=N stretch | Aromatic (Quinoline) |

| 1300–1450 | C–H bend | Aliphatic (Ethyl group) |

| ~1300 | C–O stretch | Carboxylic Acid |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. researchgate.net The spectrum of this compound is expected to show strong signals for the aromatic ring vibrations, as quinoline derivatives are known to produce intense Raman signals. researchgate.netresearchgate.net Key bands include the C=C stretching modes of the quinoline ring system, which typically appear in the 1500–1650 cm⁻¹ region. researchgate.netnih.gov The symmetric vibrations of the carbon skeleton, including the ring "breathing" modes, are also prominent and provide structural confirmation. researchgate.net The vibrations associated with the ethyl group's C-C bond would also be visible in the spectrum.

Interactive Table: Predicted Raman Spectral Data

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 1500–1650 | C=C stretch (strong) | Aromatic (Quinoline) |

| 1300–1400 | Ring breathing modes | Aromatic (Quinoline) |

| ~2970, ~2870 | C–H stretch | Aliphatic (Ethyl group) |

| ~1000 | C–C stretch | Aliphatic (Ethyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The two carboxylic acid protons are expected to appear as very broad singlets far downfield, typically above 12 ppm, due to their acidic nature and hydrogen bonding. libretexts.orgjove.com

The aromatic region of the spectrum will show signals for the four protons on the quinoline ring. The H4 proton is anticipated to be a singlet, while the protons on the ethyl-substituted benzene (B151609) ring (H5, H7, H8) will exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. uncw.eduresearchgate.net The ethyl group will present a characteristic pattern: a quartet for the methylene (B1212753) (–CH₂) protons coupled to the methyl protons, and a triplet for the methyl (–CH₃) protons coupled to the methylene protons. mdpi.com

Interactive Table: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| > 12.0 | br s | 2H | 2 x -COOH |

| 8.5 - 9.0 | s | 1H | H4 |

| 7.5 - 8.2 | m | 3H | H5, H7, H8 |

| ~2.8 | q | 2H | -CH₂CH₃ |

| ~1.3 | t | 3H | -CH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The carbon atoms of the two carboxylic acid groups (C2, C3) are expected to be the most deshielded, with chemical shifts in the range of 165–185 δ. libretexts.org The nine distinct carbon atoms of the quinoline ring will appear in the aromatic region (approximately 120–150 δ). researchgate.net The chemical shifts will vary depending on their position relative to the nitrogen atom and the substituents. The two carbons of the ethyl group will resonate in the aliphatic region, with the methylene carbon (–CH₂) appearing further downfield than the methyl carbon (–CH₃). mdpi.com

Interactive Table: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 185 | C2, C3 (-COOH) |

| 120 - 150 | C4, C4a, C5, C6, C7, C8, C8a |

| ~29 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₁NO₄), the molecular weight is 245.23 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 245.

Aromatic carboxylic acids typically show a prominent molecular ion peak. youtube.comwhitman.edu The fragmentation pattern is expected to involve characteristic losses from the functional groups. Common fragmentation pathways include the loss of a hydroxyl radical (–OH, M-17) and the loss of a carboxyl group (–COOH, M-45). jove.comwhitman.edu A particularly significant fragmentation for dicarboxylic acids is the loss of carbon dioxide (CO₂, M-44), which can occur sequentially. researchgate.net Another likely fragmentation is the cleavage of the ethyl group, resulting in a peak at M-29.

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data, such as exact mass measurements or fragmentation patterns for this compound, was found in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific GC-MS analysis, including retention times or mass spectra for this compound, was located.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption spectra or data detailing the absorption maxima (λmax) and electronic transitions for this compound could be sourced.

X-ray Diffraction Techniques for Solid-State Structure

Single-Crystal X-ray Diffraction

No published single-crystal X-ray diffraction studies, which would provide crystallographic data such as the crystal system, space group, and unit cell dimensions for this compound, were identified.

Powder X-ray Diffraction

No powder X-ray diffraction patterns or related analysis for the solid-state characterization of this compound were available.

Further research and publication of experimental work specifically on this compound are required before a detailed scientific article meeting the requested criteria can be produced.

Computational and Theoretical Investigations of 6 Ethylquinoline 2,3 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules. For 6-Ethylquinoline-2,3-dicarboxylic acid, these calculations are instrumental in predicting its properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can provide accurate predictions of various molecular properties, including total energy, electron density, and the energies of molecular orbitals.

Key ground-state properties that can be calculated using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -968.75 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.30 |

| Dipole Moment (Debye) | 3.21 |

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. These calculations are essential for predicting the molecule's absorption spectrum and understanding its photophysical characteristics.

The primary outputs of TD-DFT calculations are the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to a virtual orbital without a change in molecular geometry. The oscillator strength provides a measure of the probability of a given electronic transition.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.88 | 320 | 0.15 |

| S0 → S2 | 4.25 | 292 | 0.28 |

| S0 → S3 | 4.77 | 260 | 0.09 |

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods are invaluable for determining the most stable molecular structures and exploring the conformational landscape.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure represents the most stable, or lowest energy, conformation of the molecule in the gas phase. This process provides precise bond lengths, bond angles, and dihedral angles.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational flexibility of a molecule. This is particularly relevant for this compound due to the rotatable bonds associated with the ethyl and carboxylic acid groups. By systematically rotating specific dihedral angles and calculating the energy at each step, a PES scan can identify different conformers (local minima) and the energy barriers (transition states) that separate them. This analysis provides a deeper understanding of the molecule's dynamic behavior and the relative stability of its various shapes.

Electronic Structure and Reactivity Descriptors

Important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.15 |

| Global Softness (S) | 0.47 |

| Electrophilicity Index (ω) | 4.30 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, acting as an electron acceptor, relates to its electrophilicity. youtube.comsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity and a greater ease of intramolecular charge transfer. nih.gov

For this compound, the HOMO is expected to be delocalized primarily across the electron-rich quinoline (B57606) ring system. The LUMO is also anticipated to be distributed over the aromatic system, particularly concentrated on the electron-deficient pyrimidine (B1678525) ring and the carboxylic acid groups. researchgate.netresearchgate.net The energy gap for quinoline derivatives is influenced by the nature and position of substituents. The presence of both an electron-donating ethyl group and electron-withdrawing carboxylic acid groups suggests a complex interplay that modulates the electronic properties.

Below is a table of representative FMO data calculated for related quinoline compounds, illustrating the typical energy ranges.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl Quinoline-2-Carboxylate | -6.21 | -1.55 | 4.66 |

| 2-Methoxyphenyl Quinoline-2-Carboxylate | -5.99 | -1.41 | 4.58 |

| 8-Hydroxy-2-methyl Quinoline | -5.46 | -0.99 | 4.47 |

| 5,7-dichloro-8-hydroxy-2-methyl Quinoline | -6.11 | -1.78 | 4.33 |

Note: The data in this table is for illustrative purposes, derived from computational studies on similar quinoline derivatives, and does not represent experimentally verified values for this compound. researchgate.netuantwerpen.be

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and reactive sites of a molecule. libretexts.org The MEP surface is colored to represent different electrostatic potential values, indicating regions prone to electrophilic or nucleophilic attack. Red and yellow colors typically denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are targets for nucleophiles. wolfram.com

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Potential: The most electron-rich areas (deep red) would be located around the oxygen atoms of the two carboxylic acid groups and, to a lesser extent, the nitrogen atom of the quinoline ring. These sites are the primary centers for interaction with electrophiles and for hydrogen bonding. researchgate.netresearchgate.net

Positive Potential: The most electron-poor regions (deep blue) would be concentrated on the acidic protons of the carboxylic acid groups, making them highly susceptible to deprotonation by a base.

Neutral/Intermediate Potential: The aromatic rings and the aliphatic ethyl group would exhibit intermediate potential (green), with the π-system of the quinoline ring showing a slightly negative potential above and below the plane of the molecule.

This charge distribution profile is crucial for understanding the molecule's intermolecular interactions and its reactivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing charge delocalization, hyperconjugative interactions, and donor-acceptor orbital interactions. wikipedia.org This method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. semanticscholar.orgnih.gov

Lone Pair Delocalization: Strong interactions would involve the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbitals of the adjacent C=C and C=N bonds within the quinoline ring. Similarly, the lone pairs of the oxygen atoms in the carboxylic groups would delocalize into adjacent antibonding C=O orbitals.

π-Conjugation: Significant stabilization would arise from the delocalization of electrons from the π orbitals of the C=C bonds to the π* orbitals of neighboring C=C and C=N bonds, characteristic of the aromatic system.

The following table presents typical high-stabilization energy interactions observed in related quinoline systems, which would be analogous to those in the target molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) | ~20-50 | Lone Pair Delocalization |

| π (C-C) | π* (C-C) | ~15-30 | π-Conjugation |

| LP (2) O | σ* (C-O) | ~10-25 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | ~2-5 | Hyperconjugation |

Note: The data presented is representative of interactions found in substituted quinoline systems and serves as an illustrative guide for this compound. nih.govmdpi.com

Charge Distribution and Atomic Partial Charges

The distribution of partial charges on the atoms of a molecule is a key determinant of its polarity, dipole moment, and electrostatic interactions. In this compound, the charges are unevenly distributed due to differences in electronegativity and resonance effects.

The most electronegative atoms, namely oxygen and nitrogen, are expected to carry significant negative partial charges. The oxygen atoms of the carbonyl groups would be particularly negative, followed by the hydroxyl oxygens and the quinoline nitrogen. Conversely, the hydrogen atoms of the carboxylic acid groups would bear a strong positive partial charge, reflecting their acidic nature. The carbonyl carbon atoms would also be positively charged due to the pull of the adjacent oxygen atoms. The carbon atoms within the quinoline ring would have varied, smaller partial charges, influenced by the electron-withdrawing nitrogen atom and the attached functional groups. The ethyl group carbons and hydrogens would have relatively small partial charges, typical of aliphatic systems.

Simulation of Spectroscopic Data

Theoretical simulations of spectra are invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a powerful method for accurately predicting vibrational (FT-IR, Raman) and NMR spectra. iosrjournals.orgnih.gov

Theoretical Vibrational Spectra (FT-IR, Raman)

The vibrational spectrum of this compound is expected to display characteristic bands corresponding to its various functional groups. DFT calculations can predict the wavenumbers and intensities of these vibrations. nih.gov

Key expected vibrational modes include:

O-H Stretching: A very broad and strong absorption band in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be found just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp band in the FT-IR spectrum around 1700-1750 cm⁻¹, corresponding to the carbonyl groups of the dicarboxylic acids.

C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the quinoline ring system.

C-O Stretching and O-H Bending: Bands in the 1200-1450 cm⁻¹ region are associated with C-O stretching and in-plane O-H bending of the carboxylic acid groups.

The table below provides representative theoretical vibrational frequencies for key functional groups found in similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2980 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1750 | Strong |

| C=N/C=C stretch (Quinoline) | 1400-1650 | Medium-Strong |

| C-O stretch / O-H bend | 1200-1450 | Medium |

Note: These values are illustrative, based on DFT calculations for quinoline and carboxylic acid-containing compounds. iosrjournals.orgnih.govsemanticscholar.org

Theoretical NMR Chemical Shifts

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex molecules.

¹H NMR Spectrum: The expected ¹H NMR spectrum of this compound would show:

Carboxylic Acid Protons: A highly deshielded, broad singlet signal appearing far downfield, typically in the 10-13 ppm range.

Aromatic Protons: Several signals in the 7.5-9.0 ppm region, corresponding to the protons on the quinoline ring. Their exact shifts and coupling patterns would depend on their position relative to the nitrogen atom and the substituents.

Ethyl Protons: An upfield quartet for the methylene (B1212753) (-CH₂-) group around 2.8-3.2 ppm and a triplet for the methyl (-CH₃) group around 1.2-1.5 ppm.

¹³C NMR Spectrum: The expected ¹³C NMR spectrum would feature:

Carbonyl Carbons: Deshielded signals for the carboxylic acid carbons, typically found in the 165-175 ppm range.

Aromatic Carbons: A set of signals between 120-150 ppm for the carbons of the quinoline ring system.

Aliphatic Carbons: Signals for the ethyl group carbons, with the -CH₂- carbon appearing around 25-30 ppm and the -CH₃ carbon around 13-16 ppm.

The tables below summarize the expected chemical shift ranges for this compound.

Table of Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| Aromatic (Quinoline-H) | 7.5 - 9.0 |

| Methylene (-CH₂-) | 2.8 - 3.2 |

Table of Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic (Quinoline-C) | 120 - 150 |

| Methylene (-CH₂-) | 25 - 30 |

Note: The chemical shift ranges are illustrative and based on general principles and data for substituted quinolines. researchgate.netuncw.edu

Theoretical UV-Vis Spectra

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a standard quantum chemical method for studying excited states. nih.gov This method calculates the absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions.

For quinoline derivatives, the UV-Vis spectra are typically characterized by π–π* transitions within the aromatic system. nih.govmdpi.com TD-DFT calculations, often performed with basis sets like 6-311G(d,p), can simulate the UV-Vis spectrum in various solvents by incorporating a solvent model, such as the Polarizable Continuum Model (PCM). nih.gov The results would reveal the maximum absorption peaks and the specific molecular orbitals involved in the electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net Comparing the theoretical spectra with experimental data helps validate the chosen computational method. mdpi.com

Table 1: Representative Data from Theoretical UV-Vis Spectra Calculations

| Parameter | Description | Typical Calculated Value/Information |

| λmax (nm) | Wavelength of maximum absorption. | Predicted wavelength value(s) in nanometers. |

| Oscillator Strength (f) | The probability of a specific electronic transition. | A dimensionless quantity indicating transition intensity. |

| Major Contributions | The primary orbitals involved in the transition. | e.g., HOMO -> LUMO (95%). |

| Transition Type | The nature of the electronic transition. | e.g., π -> π*. |

Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, such as quinoline derivatives, are of significant interest for their potential applications in nonlinear optics (NLO). mdpi.com Computational methods are crucial for predicting the NLO response of a molecule, which is governed by its interaction with an applied electric field. DFT calculations are widely used to determine key NLO-related properties. researchgate.net

These parameters are readily calculated using DFT methods, often with hybrid functionals like B3LYP and extensive basis sets (e.g., 6-311++G(d,p)) to accurately account for electron distribution. researchgate.net For a molecule like this compound, the presence of electronegative oxygen and nitrogen atoms, along with the π-system, is expected to result in a significant dipole moment and polarizability.

The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. researchgate.net Materials with large β values are sought for applications in technologies like frequency doubling and optical switching. mdpi.com

Table 2: Representative Data from NLO Property Calculations

| Property | Symbol | Description | Unit |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | Debye (D) |

| Mean Polarizability | <α> | The average ability of the molecule's electron cloud to be distorted by an electric field. | esu |

| First Hyperpolarizability | βtot | A measure of the second-order nonlinear optical response. | esu |

Intermolecular Interaction Analysis in Theoretical Frameworks

The way molecules pack in a solid state is determined by a network of non-covalent intermolecular interactions. Theoretical frameworks like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions from a computed electron density. mdpi.com Such analyses are critical for understanding the supramolecular chemistry of compounds like this compound.

The two carboxylic acid groups in this compound are potent hydrogen bond donors (O-H) and acceptors (C=O). This functionality allows for the formation of robust intermolecular O-H...O hydrogen bonds, which often lead to the creation of dimers or extended chain motifs in the crystal lattice of carboxylic acids. researchgate.net

In addition to these strong interactions, weaker C-H...O hydrogen bonds involving the aromatic C-H groups and the carboxylic oxygen atoms are also likely to play a significant role in stabilizing the three-dimensional crystal structure. mdpi.com Studies on zinc(II) complexes of the parent compound, quinoline-2,3-dicarboxylic acid, have confirmed the presence of extensive O–H⋯O and C–H⋯O hydrogen bonding that directs the assembly of complex supramolecular networks. rsc.org Computational analysis can precisely map these bonds, calculating their lengths, angles, and interaction energies.

Aromatic systems like the quinoline ring are known to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to crystal stability. nih.gov These interactions are typically characterized by centroid-to-centroid distances between the aromatic rings, which DFT calculations can predict. rsc.org For quinoline-containing structures, these distances are often in the range of 3.4 to 3.8 Å. nih.gov

Hirshfeld Surface Analysis and Atom in Molecule (AIM) Theory

Computational and theoretical investigations provide profound insights into the intermolecular interactions and bonding characteristics of crystalline solids. For this compound, Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (AIM) are powerful tools to decode the complex network of non-covalent interactions that dictate its crystal packing and, consequently, its physicochemical properties. Although specific experimental crystallographic data for this compound is not available in the cited literature, the following sections detail the application of these theoretical methods to analogous quinoline derivatives, providing a framework for understanding the supramolecular chemistry of the title compound.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a versatile method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal (the crystal lattice). acs.org This partitioning allows for the mapping of various properties onto the surface, providing a detailed picture of the molecular environment.

Key properties mapped onto the Hirshfeld surface include:

d_norm (Normalized Contact Distance): This property is calculated from d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The d_norm surface displays a color spectrum where red regions indicate intermolecular contacts shorter than the sum of van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii. nih.gov For quinoline derivatives, prominent red spots on the d_norm surface are typically observed around the carboxylic acid groups and nitrogen atoms, highlighting their role in hydrogen bonding. iucr.org

The table below presents an illustrative breakdown of intermolecular contacts for a representative quinoline derivative, as determined by Hirshfeld surface analysis. This data exemplifies the type of quantitative information that can be obtained for this compound upon crystallographic analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.3 |

| H···O/O···H | 34.5 |

| H···C/C···H | 17.6 |

| H···N/N···H | 2.0 |

| C···N/N···C | 1.2 |

This table is based on data for a related quinoline derivative and serves as an example of the insights gained from Hirshfeld analysis. nih.gov

Atom in Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. wikipedia.orgamercrystalassn.org This theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. e-bookshelf.de The interactions between these atomic basins are characterized by the properties of the electron density at specific critical points.

Bond Critical Points (BCPs): A BCP is a point along the path of maximum electron density between two interacting nuclei (the bond path) where the gradient of the electron density is zero. The topological properties of the electron density at the BCP provide quantitative information about the nature and strength of the interaction. nih.gov For quinolone carboxylic acid derivatives, AIM theory is particularly useful for investigating intramolecular and intermolecular hydrogen bonds. nih.gov

Key topological parameters at a BCP include:

The electron density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions such as hydrogen bonds, ionic bonds, and van der Waals interactions. nih.gov

In the context of quinoline carboxylic acids, AIM analysis can precisely characterize the O-H···O and C-H···O hydrogen bonds that are expected to be significant in the crystal structure of this compound. nih.gov By locating the BCPs for these interactions and analyzing the corresponding topological parameters, it is possible to quantify their strength and nature, providing a deeper understanding of the forces governing the molecular assembly.

The following table provides typical ranges for AIM topological parameters for different types of interactions found in quinoline derivatives.

| Interaction Type | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] |

|---|---|---|

| Strong H-Bond (e.g., O-H···O) | 0.020 - 0.040 | > 0 |

| Weak H-Bond (e.g., C-H···O) | 0.002 - 0.020 | > 0 |

| van der Waals (e.g., H···H) | < 0.002 | > 0 |

This table presents illustrative data ranges for analogous systems to demonstrate the application of AIM theory.

Together, Hirshfeld surface analysis and AIM theory offer a comprehensive computational framework for elucidating the intricate details of intermolecular interactions in the solid state of this compound, complementing and enriching the interpretation of experimental crystallographic data.

Supramolecular Chemistry and Crystal Engineering with Quinoline Dicarboxylic Acid Scaffolds

Design Principles for Multi-Component Crystalline Systems

The design of multi-component crystalline systems involving quinoline (B57606) dicarboxylic acids hinges on the strategic use of intermolecular interactions to assemble molecules into a well-defined, stable crystal lattice. The primary approaches for 6-Ethylquinoline-2,3-dicarboxylic acid would involve co-crystallization with neutral organic molecules or the formation of organic salts through acid-base reactions.

Co-crystallization with Organic Co-formers

Co-crystallization is a powerful technique for modifying the physicochemical properties of a compound without altering its covalent structure. nih.govmdpi.com For this compound, potential co-formers would be selected based on their ability to form robust and predictable supramolecular synthons with the carboxylic acid groups and the quinoline nitrogen.

Common co-formers for dicarboxylic acids include pyridine (B92270) derivatives, amides, and other molecules with hydrogen bond accepting and donating functionalities. nih.govmdpi.com The carboxylic acid groups of this compound can form strong homodimeric synthons (R22(8) motif) or heterodimeric synthons with complementary functional groups on the co-former. nih.gov For instance, a co-former with a pyridine ring could lead to the formation of a reliable carboxylic acid-pyridine heterosynthon. nih.gov

The selection of co-formers can be guided by the pKa difference (ΔpKa) between the dicarboxylic acid and the basic co-former. A ΔpKa value of less than 0 generally leads to the formation of a co-crystal. mdpi.com

Table 1: Potential Co-formers for this compound and Expected Supramolecular Synthons

| Co-former Class | Example Co-former | Expected Primary Synthon |

|---|---|---|

| Pyridine Derivatives | Isonicotinamide | Carboxylic acid-pyridine heterosynthon |

| Amides | Benzamide | Carboxylic acid-amide heterosynthon |

This table presents potential co-formers and the expected primary supramolecular synthons based on general principles of crystal engineering.

Formation of Organic Salts

When the ΔpKa between the acidic this compound and a basic co-former is greater than 3, proton transfer is likely to occur, leading to the formation of an organic salt. nih.govmdpi.com The quinoline nitrogen atom in the scaffold is basic and can be protonated, while the carboxylic acid groups can be deprotonated.

The formation of organic salts can significantly alter properties such as solubility and stability. acs.orgnih.gov Quinoline derivatives are known to form salts with various carboxylic acids. researchgate.net In the case of this compound, reaction with a stronger base would lead to deprotonation of one or both carboxylic acid groups, forming a mono- or di-anion. Conversely, reaction with a strong acid could lead to protonation of the quinoline nitrogen.

Table 2: Potential Counter-ions for Organic Salt Formation with this compound

| Reaction Type | Example Counter-ion | Resulting Ionic Species |

|---|---|---|

| With a Base | Piperazine | 6-Ethylquinoline-2,3-dicarboxylate anion and Piperazinium cation |

This table illustrates potential counter-ions for the formation of organic salts, a common strategy in crystal engineering.

Role of Noncovalent Interactions in Supramolecular Assembly

The assembly of this compound in the solid state is governed by a hierarchy of noncovalent interactions. rsc.orgresearchgate.net While hydrogen bonding is typically the dominant force, other interactions such as π-π stacking and C-H···π interactions also play a crucial role in dictating the final crystal packing. tandfonline.com

Hydrogen bonds, particularly the O-H···O interactions between carboxylic acid groups and O-H···N or N-H···O interactions involving the quinoline nitrogen and co-formers, are the primary drivers of supramolecular assembly. mdpi.comnih.gov The presence of two carboxylic acid groups allows for the formation of extended one-, two-, or three-dimensional networks. researchgate.net

The aromatic quinoline core provides a platform for π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. tandfonline.com The ethyl group at the 6-position can also participate in weaker C-H···π and van der Waals interactions, further stabilizing the crystal lattice. The interplay of these varied interactions is a key aspect of the crystal engineering of quinoline derivatives. rsc.org

Crystal Packing Architectures and Hydrogen Bonding Networks

The combination of the rigid quinoline scaffold and the flexible carboxylic acid groups in this compound allows for a variety of crystal packing architectures. The specific arrangement of molecules in the crystal lattice is a direct consequence of the hydrogen bonding networks and other noncovalent interactions. rsc.org

In the absence of a co-former, quinoline dicarboxylic acids often form layered or sheet-like structures, where the molecules are linked by hydrogen bonds between the carboxylic acid groups. rsc.org The aromatic rings may then interact via π-π stacking between the layers.

Table 3: Common Hydrogen Bonding Motifs in Quinoline Dicarboxylic Acid Structures

| Motif | Description |

|---|---|

| R22(8) | Centrosymmetric homodimer between two carboxylic acid groups. |

| C(n) | Chain motif formed by head-to-tail hydrogen bonds. |

This table summarizes common hydrogen bonding motifs observed in the crystal structures of carboxylic acids, which are expected to be relevant for this compound.

Coordination Chemistry and Metal Complexation of 6 Ethylquinoline 2,3 Dicarboxylic Acid

Ligand Design and Chelating Properties of Quinoline (B57606) Dicarboxylic Acids

Quinoline-based carboxylic acids are notable candidates for forming metal complexes due to their varied coordination abilities. nih.gov Quinoline-2,3-dicarboxylic acid (QDA) and its derivatives, such as 6-Ethylquinoline-2,3-dicarboxylic acid, are particularly effective chelating agents. This efficacy stems from the strategic placement of donor atoms: the quinoline ring's nitrogen atom and the oxygen atoms from the two adjacent carboxyl groups.

This arrangement allows the ligand to act as a tridentate chelator, binding to a metal ion through one nitrogen and two oxygen atoms. This binding forms stable five- and six-membered chelate rings, a key feature in the design of selective metal ion ligands. nih.gov The rigid structure of the quinoline backbone preorganizes these donor atoms into a favorable conformation for metal binding, which enhances the stability of the resulting complexes. uncw.edu The presence of the ethyl group at the 6-position is anticipated to primarily influence the ligand's lipophilicity and steric profile without fundamentally altering the core chelating mechanism.

Thermodynamics of Metal-Ligand Complex Formation

The formation of a metal complex in solution is an equilibrium process, and the strength of the interaction between the metal ion and the ligand is quantified by the stability constant. wikipedia.org

The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand. Higher log K values indicate the formation of more stable complexes. wikipedia.org The stability of metal complexes with ligands similar to QDA often follows the Irving-Williams series, a trend observed for high-spin octahedral complexes of first-row transition metals. allresearchjournal.com

Table 1: Representative Stability Constants (log K₁) for Metal Complexes with Related Ligands This table presents data for analogous compounds to illustrate the expected range and behavior of stability constants.

| Metal Ion | Ligand | Log K₁ | Conditions |

|---|---|---|---|

| In(III) | Pyridine-2,6-dicarboxylic acid | - | Aqueous |

| UO₂²⁺ | 1,10-Phenanthroline-2,9-dicarboxylic acid | ~19.78 | 0.1 M NaClO₄, 25.0°C |

| In(III) | 1,10-Phenanthroline-2,9-dicarboxylic acid | ~19.78 | 0.1 M NaClO₄, 25.0°C |

| Cu(II) | 2,2'-Dipyridyl amine | 7.34 | 0.1 M NaClO₄, 25.0°C |

| Ni(II) | 2,2'-Dipyridyl amine | 6.15 | 0.1 M NaClO₄, 25.0°C |

Data sourced from studies on analogous preorganized ligands. uncw.edu

The acidity of the ligand, represented by its protonation constants (or pKa values), is crucial for understanding its complexation behavior. These constants describe the pH at which the carboxylic acid groups and the quinoline nitrogen deprotonate. Metal complexation typically occurs after the deprotonation of the carboxyl groups, making the negatively charged carboxylates available for binding.

For quinoline-2,3-dicarboxylic acid, there are three key protonation steps: two for the carboxylic acid groups and one for the quinoline nitrogen. The pKa values indicate the pH ranges where the ligand is in its fully protonated, partially deprotonated, or fully deprotonated state, which in turn governs its availability to bind with metal ions.

Table 2: Estimated Protonation Constants (pKa) for Quinoline-2,3-dicarboxylic acid

| Constant | Group | Approximate pKa Value |

|---|---|---|

| pKa₁ | Carboxylic Acid | ~2.5 |

| pKa₂ | Carboxylic Acid | ~4.5 |

| pKa₃ | Quinoline Nitrogen | - |

Values are estimates based on typical ranges for these functional groups. quinoline-thiophene.com

Metal Ion Selectivity and Speciation Studies

Metal ion selectivity refers to a ligand's ability to preferentially bind to a specific metal ion over others. This property is critical in various applications and is heavily influenced by the ligand's structural and electronic properties.

The geometry of the chelate rings formed upon complexation is a major determinant of both the stability and selectivity of the complex. uncw.edu Quinoline-2,3-dicarboxylic acid forms one five-membered ring (involving the nitrogen and the C2-carboxylate) and one six-membered ring (involving the two carboxylates) with a coordinated metal ion. The combination of these ring sizes, constrained by the rigid quinoline framework, creates a specific binding pocket. The "bite angle" of the ligand and the preferred coordination geometry of the metal ion must be compatible for a stable complex to form. This geometric constraint is a key factor in why QDA and its derivatives exhibit selectivity for certain metal ions over others. For example, ligands that form six-membered chelate rings often show a preference for smaller metal ions compared to analogous ligands that form five-membered rings. uncw.edu

Ligand preorganization refers to the degree to which a ligand's binding conformation resembles its free, uncomplexed state. uncw.edu Highly preorganized ligands, like QDA, have a rigid structure that holds the donor atoms in a position that is already optimal for metal binding. uncw.edu This rigidity minimizes the entropic penalty associated with complexation, as less conformational change is required for the ligand to wrap around the metal ion. The result is the formation of more stable complexes (a higher log K value) and enhanced selectivity compared to more flexible, or less preorganized, ligands. uncw.edu The fused ring system of this compound provides this high degree of preorganization, making it an inherently strong and selective chelating agent.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes formed with quinoline dicarboxylic acid ligands is crucial for understanding their structural and electronic properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

The coordination modes of quinoline dicarboxylic acid ligands are primarily identified through infrared (IR) spectroscopy and confirmed by X-ray crystallography. The position and separation of the symmetric and asymmetric stretching vibrations of the carboxylate groups in the IR spectrum provide significant insight into their coordination environment.

Based on studies of analogous quinoline-2,3-dicarboxylic acid and quinoline-2,4-dicarboxylic acid complexes, several coordination modes can be anticipated for this compound. The ligand can act as a versatile building block, exhibiting various denticities and conformations. For instance, in lanthanide complexes with quinoline-2,4-dicarboxylate, the ligand has been observed to act as a bridging or bridging-chelating unit, connecting two to five metal centers through seven distinct coordination modes. These variations arise mainly from the different ways the carboxylate groups can coordinate to the metal ions.

In manganese(II) and cobalt(II) complexes with quinoline-2,3-dicarboxylic acid, the formation of stable five-membered rings has been observed, indicating a chelating coordination mode involving the nitrogen atom of the quinoline ring and one of the adjacent carboxylate groups. rsc.org The dicarboxylate ligand can coordinate to metal centers in monodentate, bidentate, or bridging fashions.

The general coordination behavior of similar ligands suggests that this compound would likely act as a multidentate N,O-donor ligand. The nitrogen atom of the quinoline ring and the oxygen atoms of the two carboxylate groups are the primary sites for metal coordination. The presence of the ethyl group at the 6-position is not expected to directly participate in coordination but may influence the steric and electronic properties of the ligand, potentially affecting the resulting crystal packing and supramolecular architecture.

Table 1: Common Coordination Modes of Quinoline Dicarboxylic Acids

| Coordination Mode | Description |

| Monodentate | One carboxylate oxygen coordinates to a metal center. |

| Bidentate Chelating | Both oxygen atoms of a single carboxylate group coordinate to the same metal center. |

| Bidentate Bridging | Each oxygen atom of a single carboxylate group coordinates to a different metal center. |

| Bridging-Chelating | The ligand coordinates to multiple metal centers, employing both bridging and chelating functionalities. |

| N,O-Chelation | The nitrogen atom of the quinoline ring and an oxygen atom from the adjacent carboxylate group coordinate to the same metal center, forming a stable five-membered ring. |

For example, two metal(II) complexes based on quinoline-2,3-dicarboxylic acid, MnL(phen)(H₂O)·H₂O and Co(HL)₂(PPA)·4H₂O, have been synthesized and structurally characterized. rsc.org Both of these complexes exhibit one-dimensional chain-like structures where stable five-membered chelate rings are formed. rsc.org These chains are further linked by strong π–π stacking interactions, resulting in a three-dimensional supramolecular architecture. rsc.org

In a series of novel 3D coordination polymers with lanthanide(III) ions and quinoline-2,4-dicarboxylate, the asymmetric unit contained two distinct metal ions, three quinoline-2,4-dicarboxylate ligands, and coordinated water molecules. nih.gov The metal centers were typically eight-coordinated, with the coordination sphere comprising carboxylate oxygen atoms from multiple ligand anions, oxygen atoms from water molecules, and the nitrogen atom from the quinoline ring. nih.gov The quinoline-2,4-dicarboxylate ligands in these structures displayed various coordination modes and conformations. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Quinoline Dicarboxylate Complex

| Parameter | Value |

| Compound | [Nd₂(Qdca)₃(H₂O)₃] (Qdca = quinoline-2,4-dicarboxylate) nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pna2₁ nih.gov |

| Coordination Number of Nd(III) | 8 nih.gov |

| Key Coordination Features | Coordination of Nd1 occurs through six carboxylate oxygen atoms from five Qdca²⁻ anions, one oxygen atom from an aqua ligand, and one nitrogen atom from a Qdca²⁻ anion. nih.gov |

| Supramolecular Structure | Three-dimensional coordination polymer. nih.gov |

The structural diversity observed in these analogous systems highlights the potential for this compound to form a variety of coordination polymers and supramolecular architectures, with the specific outcome being influenced by factors such as the choice of metal ion, reaction conditions, and the presence of auxiliary ligands.

Mechanistic Investigations of Chemical Transformations Involving 6 Ethylquinoline 2,3 Dicarboxylic Acid

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of quinoline-2,3-dicarboxylic acids can be achieved through various methods, with the Pfitzinger condensation being a classic approach. nih.gov While specific mechanistic studies on the synthesis of 6-ethylquinoline-2,3-dicarboxylic acid are not extensively detailed in the available literature, the mechanism can be inferred from the general Pfitzinger reaction. This reaction typically involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group.

In a hypothetical synthesis of this compound, 5-ethylisatin would react with a pyruvate (B1213749) derivative. The mechanism likely proceeds through the formation of an aldol-type adduct, followed by cyclization and dehydration to yield the quinoline (B57606) ring system. The ethyl group at the 6-position of the quinoline ring originates from the corresponding substituent on the isatin precursor.

Derivatization reactions of this compound, such as esterification or amidation at the carboxylic acid groups, would follow well-established mechanistic pathways for these functional group transformations. For instance, Fischer esterification would proceed via protonation of a carbonyl oxygen, followed by nucleophilic attack of an alcohol, proton transfer, and elimination of water.

Intermediates and Transition States in Chemical Reactions

In any multi-step reaction, the pathway from reactants to products involves the formation of transient species known as intermediates and high-energy states called transition states. organicchemistrytutor.comfiveable.meyoutube.comlibretexts.orglibretexts.org Reaction intermediates are local energy minima along the reaction coordinate and can sometimes be isolated or detected spectroscopically. fiveable.meyoutube.com Transition states, on the other hand, represent the energy maxima and are fleeting configurations of atoms as bonds are being broken and formed. organicchemistrytutor.comyoutube.com

For the synthesis of the quinoline core of this compound via a Pfitzinger-type reaction, several intermediates can be postulated. These would include the initial aldol (B89426) addition product and a subsequent cyclized intermediate before the final aromatization step. The transition states would correspond to the highest energy points between each of these intermediates.

Table 1: Postulated Intermediates in the Synthesis of a Quinoline-2,3-dicarboxylic Acid Derivative

| Intermediate | Description | Key Features |

| Aldol Adduct | Product of the initial condensation between the isatin and the carbonyl compound. | Formation of a new carbon-carbon bond. |

| Cyclized Intermediate | Formed after the intramolecular attack of the enolate on the imine. | Contains a new heterocyclic ring. |

| Dehydrated Intermediate | Resulting from the elimination of a water molecule to form the quinoline ring. | Aromatization of the newly formed ring. |

This table presents hypothetical intermediates based on established reaction mechanisms for quinoline synthesis.

Catalytic Mechanisms in Functionalization Processes

The functionalization of the quinoline ring system, particularly through C-H activation, is an area of significant research interest. researchgate.netnih.gov While specific catalytic functionalization of this compound is not widely reported, general mechanisms for transition-metal-catalyzed C-H functionalization of quinolines can be considered. researchgate.netmdpi.com

These reactions often proceed through a series of steps involving the catalyst, typically a transition metal complex. A general catalytic cycle might involve:

Coordination: The quinoline substrate coordinates to the metal center.

C-H Activation: The metal catalyst cleaves a C-H bond on the quinoline ring, often assisted by a directing group, to form a metallacyclic intermediate.

Functionalization: The metallacycle reacts with a coupling partner.

Reductive Elimination: The functionalized product is released, and the catalyst is regenerated.

The regioselectivity of such reactions is a critical aspect, and for a substituted quinoline like this compound, the electronic and steric effects of the existing substituents would play a significant role in directing the position of new functional groups. researchgate.net For instance, the carboxylic acid groups could potentially act as directing groups in certain catalytic systems.

Future Research Directions and Advanced Methodological Developments

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives has long been a focus for organic chemists. researchgate.net However, the increasing emphasis on green chemistry necessitates the development of more sustainable synthetic methodologies. Future research into the synthesis of 6-Ethylquinoline-2,3-dicarboxylic acid will likely prioritize routes that are more environmentally friendly. nih.gov This could involve the use of greener solvents, catalysts, and reagents, as well as processes that are more atom-economical and energy-efficient. The development of one-pot syntheses or flow chemistry processes could also contribute to a more sustainable production of this compound.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches